N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a benzamide core substituted with a trifluoromethoxy group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the pentyl chain: This can be done through alkylation reactions using alkyl halides in the presence of a base.
Formation of the benzamide core: This involves the reaction of an amine with a benzoyl chloride derivative.
Introduction of the trifluoromethoxy group: This step typically involves nucleophilic substitution reactions using trifluoromethoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Binding to active sites: The benzamide core can interact with enzyme active sites, inhibiting or modulating their activity.
Signal transduction: The trifluoromethoxy group can influence signal transduction pathways, affecting cellular responses.
Gene expression: The thiophene ring can interact with DNA or RNA, potentially modulating gene expression.
Comparison with Similar Compounds
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzamide can be compared with similar compounds such as:
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide: Lacks the trifluoromethoxy group, resulting in different chemical reactivity and biological activity.
4-(trifluoromethoxy)benzamide: Lacks the thiophene and hydroxy-pentyl groups, leading to different applications and properties.
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide: Contains a methoxy group instead of a trifluoromethoxy group, affecting its stability and reactivity.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c18-17(19,20)24-15-3-1-13(2-4-15)16(23)21-8-5-12(6-9-22)14-7-10-25-11-14/h1-4,7,10-12,22H,5-6,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKODMQAZVYXTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(CCO)C2=CSC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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